2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C23H21N3O3S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O3S2/c1-23(2,3)14-8-10-15(11-9-14)29-19-16(13-17-21(28)25(4)22(30)31-17)20(27)26-12-6-5-7-18(26)24-19/h5-13H,1-4H3/b17-13- |
InChI Key |
VTKNOGVHHDDXGD-LGMDPLHJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate, which is then reacted with sodium methacrylate in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods would focus on ensuring the safety and efficiency of the process, as well as minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in the replacement of specific functional groups with new ones.
Scientific Research Applications
2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate: This compound shares the tert-butylphenoxy group and is used in polymer synthesis.
2,4,6-tri-tert-butylphenoxyl radical: Another compound with a tert-butylphenoxy group, known for its stability and unique radical properties.
Uniqueness
2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinylidene moiety and a tert-butylphenoxy group provides distinct chemical and biological properties.
Biological Activity
The compound 2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidin-4-one core , a thiazolidin-5-ylidene moiety , and a tert-butylphenoxy group . The presence of these functional groups suggests potential interactions with various biological targets, which may mediate its pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this one often exhibit significant biological activities, including:
- Anti-inflammatory properties : Compounds with thiazolidinone structures are known for their ability to modulate inflammatory responses.
- Anticancer effects : The pyrido[1,2-a]pyrimidine framework has been associated with anticancer activity through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis.
The biological activity of this compound is hypothesized to occur through:
- Enzyme Inhibition : Potential interaction with enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Possible binding to cellular receptors that regulate cell signaling related to inflammation and tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activities related to similar compounds:
-
Anticancer Activity :
- A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications in structure could enhance potency against specific cancers .
- Another investigation into thiazolidinone derivatives found significant inhibition of proliferation in breast and liver cancer cell lines .
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-4-(thiazolidin) | Similar thiazolidine structure | Anticancer |
| 6-Methylpyrido[1,2-a]pyrimidine | Lacks phenoxy group | Antiviral |
| 3-(Z)-(butyl)-thiazolidin derivative | Similar thiazolidine structure | Anti-inflammatory |
This table highlights how variations in functional groups can influence biological properties and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
